molecular formula C20H20F3N3OS B10929992 7-(4-tert-butylphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-tert-butylphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10929992
M. Wt: 407.5 g/mol
InChI Key: FRGIIOBXPIUAOG-UHFFFAOYSA-N
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Description

7-[4-(TERT-BUTYL)PHENYL]-1-ETHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound featuring a pyrido[2,3-d]pyrimidin-4(1H)-one core This compound is characterized by the presence of a tert-butyl group, an ethyl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(TERT-BUTYL)PHENYL]-1-ETHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the tert-butyl, ethyl, sulfanyl, and trifluoromethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidin-4(1H)-one core can be reduced under specific conditions to yield dihydropyrimidinones.

    Substitution: The tert-butyl and ethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, organometallic reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyrimidinones.

    Substitution Products: Various alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[4-(TERT-BUTYL)PHENYL]-1-ETHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-(TERT-BUTYL)PHENYL]-1-ETHYL-2-SULFANYL-5-(METHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
  • 7-[4-(TERT-BUTYL)PHENYL]-1-ETHYL-2-SULFANYL-5-(CHLORO)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Uniqueness

The presence of the trifluoromethyl group in 7-[4-(TERT-BUTYL)PHENYL]-1-ETHYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE distinguishes it from similar compounds. This group imparts unique electronic and steric properties, potentially enhancing the compound’s stability, reactivity, and biological activity.

Properties

Molecular Formula

C20H20F3N3OS

Molecular Weight

407.5 g/mol

IUPAC Name

7-(4-tert-butylphenyl)-1-ethyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20F3N3OS/c1-5-26-16-15(17(27)25-18(26)28)13(20(21,22)23)10-14(24-16)11-6-8-12(9-7-11)19(2,3)4/h6-10H,5H2,1-4H3,(H,25,27,28)

InChI Key

FRGIIOBXPIUAOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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